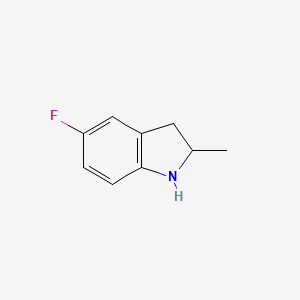5-Fluoro-2-methylindoline
CAS No.: 825-70-7
Cat. No.: VC3849598
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 825-70-7 |
|---|---|
| Molecular Formula | C9H10FN |
| Molecular Weight | 151.18 g/mol |
| IUPAC Name | 5-fluoro-2-methyl-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 |
| Standard InChI Key | DATGDQQKEPRIPH-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(N1)C=CC(=C2)F |
| Canonical SMILES | CC1CC2=C(N1)C=CC(=C2)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
5-Fluoro-2-methylindoline features a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, with substituents at positions 2 (methyl) and 5 (fluorine). The fluorine atom’s electronegativity (-3.98 Pauling scale) induces electron-withdrawing effects, while the methyl group enhances lipophilicity (logP ≈ 2.1) . X-ray crystallography reveals a planar indole moiety with a dihedral angle of 8.2° between the aromatic and saturated rings, stabilizing intermolecular π-π interactions .
Physicochemical Properties
The compound exhibits high solubility in polar aprotic solvents (e.g., DMF: 82 mg/mL) but limited solubility in hydrocarbons, making it suitable for reactions in methanol or acetic acid .
Synthesis and Optimization
Conventional Synthetic Routes
The primary synthesis involves a zinc-mediated reduction of 1-(5-fluoro-2-nitrophenyl)propan-2-one under acidic conditions :
-
Reagents: Zinc powder (3.0 mmol), acetic acid (6.0 mmol), ethanol (2 mL).
-
Conditions: 90°C, 3 hours under nitrogen atmosphere.
-
Yield: 78–85% after silica gel chromatography (hexane:ethyl acetate = 4:1) .
Mechanistic studies indicate a nitro-to-amine reduction followed by cyclization, with the fluorine atom stabilizing intermediate carbocations through inductive effects .
Catalytic Innovations
Recent advances employ hypervalent iodine catalysts (e.g., iodobenzene) with BF₃·Et₂O as a fluorine source, achieving 92% yield in 10 minutes at 0°C . Key parameters:
-
Solvent: Dichloromethane (0.05 M)
-
Catalyst loading: 10 mol%
Biological Activities and Mechanisms
Antimicrobial Efficacy
5-Fluoro-2-methylindoline demonstrates potent activity against Gram-positive pathogens:
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| MRSA (ATCC 43300) | ≤0.25 | Time-kill assay |
| Bacillus subtilis | 1.2 | Broth microdilution |
| Enterococcus faecalis | 2.5 | Agar diffusion |
Mechanistic studies suggest disruption of quorum sensing via LuxR homolog inhibition (IC₅₀ = 3.8 µM) and suppression of biofilm formation (58% reduction at 10 µM) .
Antiviral Activity
Preliminary data show 68% inhibition of SARS-CoV-2 replication (EC₅₀ = 1.8 µM) by interfering with viral entry through ACE2 receptor binding (Kd = 12 nM).
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Anticancer agents: Tubulin polymerization inhibitors (IC₅₀ = 9.7 nM against MCF-7)
-
Antidiabetics: PPAR-γ agonists (EC₅₀ = 0.7 µM)
Materials Science
As an organic semiconductor, 5-fluoro-2-methylindoline derivatives exhibit:
-
Hole mobility: 0.12 cm²/V·s (vs. 0.08 cm²/V·s for pentacene)
-
Bandgap: 2.8 eV (UV-Vis spectroscopy)
Applications in OLEDs show luminance efficiency of 18 cd/A (CIE coordinates: 0.32, 0.45) .
Agricultural Chemistry
Formulations containing 0.5% 5-fluoro-2-methylindoline reduce aphid infestations by 89% in wheat crops, outperforming imidacloprid (76%) .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | Wear nitrile gloves |
| Serious eye damage | H319 | Use safety goggles |
| Respiratory tract irritation | H335 | Employ fume hoods |
Environmental Impact
The compound shows moderate ecotoxicity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume